molecular formula C18H13N3O4S B2870024 N'-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide CAS No. 851978-35-3

N'-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Cat. No.: B2870024
CAS No.: 851978-35-3
M. Wt: 367.38
InChI Key: NRGPXSMMHBISAM-UHFFFAOYSA-N
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Description

N'-(4-Methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a hybrid molecule combining a benzo[d]thiazole scaffold with a chromene-carbohydrazide moiety. The benzo[d]thiazole ring is substituted with a methoxy group at the 4-position, while the chromene system is functionalized with a 4-oxo group and a carbohydrazide linker. This structural architecture is significant due to the bioactivity of both benzothiazoles (antimicrobial, anticancer) and chromenes (anti-inflammatory, antioxidant) .

Properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S/c1-24-13-7-4-8-15-16(13)19-18(26-15)21-20-17(23)14-9-11(22)10-5-2-3-6-12(10)25-14/h2-9H,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGPXSMMHBISAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A: N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (PubChem CID: Not provided)

  • Key Difference : Replaces the carbohydrazide (-CONHNH2) with a carboxamide (-CONH2).

Compound B : 4-Methyl-2-phenylthiazole-5-carbohydrazide ()

  • Key Difference : Lacks the chromene system but retains the thiazole-carbohydrazide core.
  • Bioactivity : Exhibits anticancer activity against HepG-2 cells (IC50 = 1.61–1.98 μg/mL), suggesting that the carbohydrazide-thiazole motif is critical for cytotoxicity .

Compound C : N'-(4-Hydroxybenzylidene)-4-methyl-2-(2-(1-phenylethylidene)hydrazineyl)thiazole-5-carbohydrazide ()

  • Key Difference : Incorporates a hydrazone linkage (-N=CH-) instead of the chromene-oxo group.
  • Spectral Data : IR bands at 1688 cm⁻¹ (C=O) and 3320 cm⁻¹ (N-H), consistent with the target compound’s functional groups .

Substituent Effects on Bioactivity

  • Methoxy vs. Halogen Substitutions :
    • The methoxy group in the target compound likely enhances electron-donating effects, improving metabolic stability compared to halogenated analogs like N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (). Halogens may increase lipophilicity but could introduce toxicity risks .
  • Chromene vs. Dioxine Systems :
    • Chromene’s conjugated π-system (4-oxo-4H-chromene) may offer superior antioxidant activity compared to dihydrodioxine derivatives (e.g., 851978-50-2 in ), which lack extended conjugation .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Functional Groups Bioactivity (IC50/EC50) Key Reference
Target Compound Benzo[d]thiazole-Chromene -CONHNH2, -OCH3, 4-oxo Not reported
4-Methyl-2-phenylthiazole-5-carbohydrazide Thiazole -CONHNH2 1.61–1.98 μg/mL (HepG-2)
851978-50-2 () Benzo[d]thiazole-Dioxine -CONHNH2, -OCH3 Not reported
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide Benzo[d]thiazole-Chromene -CONH2, -OCH3, 4-oxo Not reported

Research Findings and Mechanistic Insights

  • Anticancer Potential: The thiazole-carbohydrazide scaffold (as in ) inhibits hepatocellular carcinoma via mitochondrial apoptosis pathways. The target compound’s chromene moiety may synergize this effect by scavenging reactive oxygen species (ROS) .
  • Antimicrobial Activity : Benzo[d]thiazole derivatives (e.g., 851978-50-2 in ) show efficacy against Mycobacterium tuberculosis, suggesting the target compound could be repurposed for antimicrobial studies .
  • Thermal Stability : Melting points of analogous carbohydrazides (171–183°C in ) indicate moderate thermal stability, likely applicable to the target compound .

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